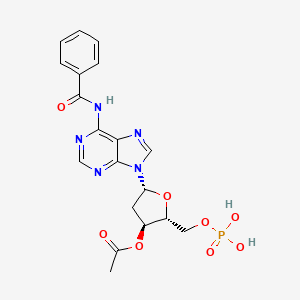
4-Hydroxyphenyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl butyrate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a butyrate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenyl butyrate typically involves the esterification of 4-hydroxybenzoic acid with butyric acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of 4-hydroxyphenyl butyrate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored for the green synthesis of this compound, offering an environmentally friendly alternative to traditional chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyphenyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-Hydroxyphenyl butanol.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxyphenyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the activity of esterases and other related enzymes.
Medicine: Research has explored its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 4-hydroxyphenyl butyrate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and butyric acid. These metabolites can then participate in various biochemical pathways. For instance, 4-hydroxybenzoic acid can be further metabolized to form ubiquinone, an essential component of the electron transport chain .
Comparaison Avec Des Composés Similaires
4-Hydroxyphenyl butyrate can be compared with other phenolic esters such as:
4-Hydroxyphenyl acetate: Similar structure but with an acetate group instead of a butyrate group.
4-Hydroxyphenyl propionate: Contains a propionate group, leading to different physicochemical properties.
4-Hydroxyphenyl valerate: Has a valerate group, making it more hydrophobic compared to 4-hydroxyphenyl butyrate.
Uniqueness: The presence of the butyrate group in 4-hydroxyphenyl butyrate imparts unique properties such as increased hydrophobicity and potential for use in the synthesis of biodegradable polymers. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
83405-92-9 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) butanoate |
InChI |
InChI=1S/C10H12O3/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7,11H,2-3H2,1H3 |
Clé InChI |
YUJZXXIRMQTZPV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)

![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-N,N-dimethyl-](/img/structure/B12933604.png)
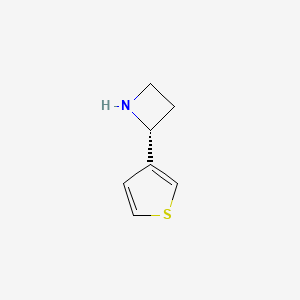
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
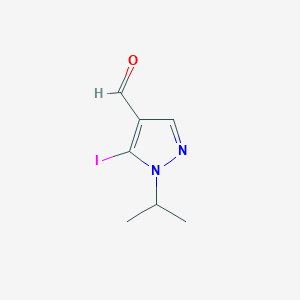
![6-(o-Tolyl)benzo[d]thiazol-2-amine](/img/structure/B12933620.png)
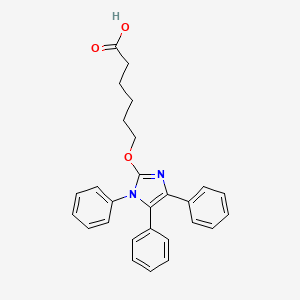
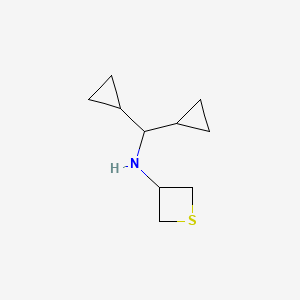
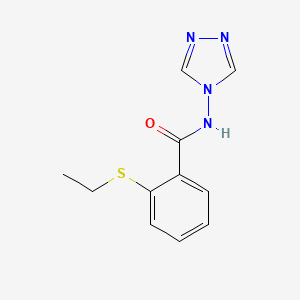
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)

